1-Chloro-3-methanesulfonylmethyl-benZene
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Overview
Description
1-Chloro-3-methanesulfonylmethyl-benzene is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzene, where a chlorine atom and a methanesulfonylmethyl group are attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-methanesulfonylmethyl-benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-3-methylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-methanesulfonylmethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding simpler benzene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1-azido-3-methanesulfonylmethyl-benzene or 1-thiocyanato-3-methanesulfonylmethyl-benzene.
Oxidation: Formation of 1-chloro-3-methanesulfonylmethyl-sulfone.
Reduction: Formation of 1-chloro-3-methylbenzene.
Scientific Research Applications
1-Chloro-3-methanesulfonylmethyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methanesulfonylmethyl-benzene involves its interaction with specific molecular targets. The chlorine atom and the methanesulfonylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-methanesulfonylmethyl-benzene
- 1-Chloro-2-methanesulfonylmethyl-benzene
- 1-Chloro-3-methylbenzene
Uniqueness
1-Chloro-3-methanesulfonylmethyl-benzene is unique due to the specific positioning of the chlorine atom and the methanesulfonylmethyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C8H9ClO2S |
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Molecular Weight |
204.67 g/mol |
IUPAC Name |
1-chloro-3-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H9ClO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
InChI Key |
YZKPPPVDBLMXSX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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